Cas no 107668-79-1 (Bulleyaconitine A)

Aconitine a(Bulleyaconitine A),Also known as aconitine aA,It is an alkaloid extracted from Aconitum of Ranunculaceae in western Yunnan,It has strong analgesic and obvious anti-inflammatory effects,The analgesic effect of aconitine A is central,And with brain5-SerotoninLevels are closely related,The analgesic effect wasmorphineOf1.75To2.27times,And no addiction;Meanwhile, aconitine a has antipyretic and local anesthetic effects.

Bulleyaconitine A Properties

Names and Identifiers

    • Bulleyaconitine A
    • BULLEYACONITINE A(RG)
    • 16-trimethoxy-4-(methoxymethyl)aconitan-14-yl)(4-methoxyphenyl)-y-6
    • 20-ethyl-13-hydroxy-1,6,16-trimethoxy-4-(methoxymethyl)aconitan-1
    • BULLEYACONITINE A(P)
    • BULLEYACONITINE A: METHANONE,[(1,6,14,16)-8-(ACETYLOXY)-20-ETHYL-13-HYDROXY-1,6,16-TRIMETHOXY-4-(METHOXYMETHYL)ACONITAN-14-YL](4-METHOXYPHENYL)
    • METHANONE,[(1,6,14,16)-8-(ACETYLOXY)-20-ETHYL-13-HYDROXY-1,6,16-TRIMETHOXY-4-(METHOXYMETHYL)ACONITAN-14-YL](4-METHOXYPHENYL)
    • ((1-α,6-α,14-α,16-β)-8-(acetyloxy)-20-ethyl-13-hydroxy-1,6,16-trimethoxy-4-(methoxymethyl)aconitan-14-yl)(4-methoxyphenyl)-methanone
    • 2H-12,3,6a-Ethanylylidene-7,9-methanonaphth[2,3-b]azocine,methanone deriv.
    • Aconitane, methanone deriv.
    • Bulleyaconitine
    • Bulleyaconi cine A
    • Aconitane,Methanone deriv
    • methanone,((1-alpha,6-alpha,14-alpha,16-beta)-8-(acetyloxy)-20-ethyl-13-hydrox
    • [(1S,2R,3R,4R,5R,6S,8R,9R,10R,13S,16S,17R,18R)-11-Ethyl-5-hydroxy-6,16,18-trimethoxy-4-(4-methoxyben
    • CID 102066559
    • [(1S,2R,3R,4R,5R,6S,8R,9R,10R,13S,16R,17R,18R)-11-ethyl-5-hydroxy-6,16,18-trimethoxy-4-(4-methoxyben
    • METHANONE, [(1,6,14,16)-8-(ACETYLOXY)-20-ETHYL-13-HYDROXY-1,6,16-TRIMETHOXY-4-(METHOXYMETHYL)ACONITAN-14-YL](4-METHOXYPHENYL)-
    • BULLEYACONITINE A: METHANONE, [(1,6,14,16) -8-(ACETYLOXY)-20-ETHYL-13-HYDROXY-1,6,16-TRIMETHOXY-4-(METHOXYMETHYL)ACONITAN-14-YL](4-METHOXYPHENYL)-,
    • 20-ethyl-13-hydroxy-1,6,16-trimethoxy-4-(methoxymethyl)aconitan-14-yl](4-methoxyphenyl)-
    • Methanone, [(1α,6α,14α,16β) -8-(acetyloxy)-
    • 107668-79-1
    • HY-N0239
    • CS-3592
    • 11-ETHYL-5-HYDROXY-6,16,18-TRIMETHOXY-4-(4-METHOXYBENZOYL)-13-(METHOXYMETHYL)-11-AZAHEXACYCLO[7.7.2.1(2),?.0(1),(1)?.0(3),?.0(1)(3),(1)?]NONADECAN-8-YL ACETATE
    • DB-049927
    • Bulleyaconi-cine-A
    • AKOS026750631
    • CID 24721310
    • DTXSID80910471
    • LS-15368
    • [11-ethyl-5-hydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] acetate
    • CHEBI:191075
    • 20-ethyl-13-hydroxy-1,6,16-trimethoxy-14-(4-methoxybenzoyl)-4-(methoxymethyl)aconitan-8-yl acetate
    • MDL: MFCD01714791
    • InChIKey: YRECILNLFWZVRM-XTNYDWJGSA-N
    • Inchi: 1S/C35H49NO9/c1-8-36-17-32(18-40-3)14-13-23(42-5)35-22-15-33(39)24(43-6)16-34(45-19(2)37,27(31(35)36)29(44-7)30(32)35)25(22)26(33)28(38)20-9-11-21(41-4)12-10-20/h9-12,22-27,29-31,39H,8,13-18H2,1-7H3/t22-,23-,24+,25-,26+,27+,29+,30-,31-,32+,33+,34-,35+/m1/s1
    • SMILES: O(C(C([H])([H])[H])=O)[C@]12C([H])([H])[C@@]([H])([C@@]3([C@]([H])(C(C4C([H])=C([H])C(=C([H])C=4[H])OC([H])([H])[H])=O)[C@@]1([H])[C@@]([H])(C3([H])[H])[C@@]13[C@@]([H])(C([H])([H])C([H])([H])[C@@]4(C([H])([H])OC([H])([H])[H])C([H])([H])N(C([H])([H])C([H])([H])[H])[C@]1([H])[C@]2([H])[C@@]([H])([C@@]34[H])OC([H])([H])[H])OC([H])([H])[H])O[H])OC([H])([H])[H]

Computed Properties

  • Exact Mass: 627.340732g/mol
  • Surface Charge: 0
  • XLogP3: 2.5
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 10
  • Rotatable Bond Count: 11
  • Monoisotopic Mass: 627.340732g/mol
  • Monoisotopic Mass: 627.340732g/mol
  • Topological Polar Surface Area: 113Ų
  • Heavy Atom Count: 45
  • Complexity: 1180
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 12
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Topological Polar Surface Area: 113A^2
  • Isotope Atom Count: 0
  • Molecular Weight: 627.8

Experimental Properties

  • LogP: 2.92650
  • PSA: 112.99000
  • Refractive Index: 1.589
  • Boiling Point: 690.9°Cat760mmHg
  • Melting Point: 160~165°C
  • Flash Point: 371.7±31.5 °C
  • Solubility: DMSO: 125 mg/mL (199.12 mM)
  • Color/Form: White powder
  • Solubility: It is easily soluble in ethanol, chloroform and diethyl ether, but insoluble in water; Very soluble in dilute hydrochloric acid and sulfuric acid
  • pka: 13.12±0.70(Predicted)
  • Density: 1.28

Bulleyaconitine A Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P008RRS-5mg
Bulleyaconitine A
107668-79-1 99%
5mg
$81.00
A2B Chem LLC
AE08440-5mg
Bulleyaconitine A
107668-79-1 98%
5mg
$57.00 2024-04-20
Aaron
AR008S04-5mg
Bulleyaconitine A
107668-79-1 98%
5mg
$34.00 2025-01-23
abcr
AB479048-25 mg
Bulleyaconitine A; .
107668-79-1
25mg
€229.50 2023-06-15
ChemScence
CS-3592-10mg
Bulleyaconitine A
107668-79-1 99.09%
10mg
$80.0 2022-04-28
ChromaDex Standards
ASB-00002467-005-5mg
BULLEYACONITINE A
107668-79-1
5mg
$148.00
DC Chemicals
DCC-004-20 mg
Bulleyaconitine A
107668-79-1 >98%, Standard References Grade
20mg
$280.0 2022-03-01
eNovation Chemicals LLC
D511929-20mg
Bulleyaconitine A
107668-79-1 97%
20mg
$263 2022-09-06
LKT Labs
B8144-10 mg
Bulleyaconitine A
107668-79-1 ≥95%
10mg
$93.70 2023-07-11
MedChemExpress
HY-N0239-10mM*1 mL in DMSO
Bulleyaconitine A
107668-79-1 99.09%
10mM*1 mL in DMSO
¥550

Bulleyaconitine A Suppliers

SHANG HAI SHI DAN DE BIAO ZHUN JI SHU FU WU Co., Ltd.
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